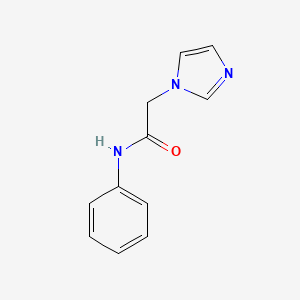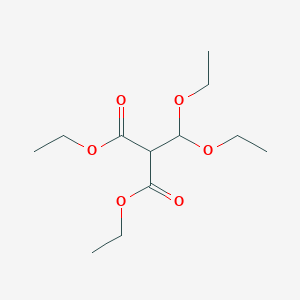
1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
The compound “1-(Prop-2-yn-1-yl)pyrrolidine” is related and has a molecular weight of 109.17 . It’s a liquid at room temperature .
Synthesis Analysis
The synthesis of “1-(prop-2-yn-1-yl)pyrrolidine” involves several stages . The first stage involves the reaction of 1-(prop-2-yn-1-yl)pyrrolidine with n-butyllithium in tetrahydrofuran and hexane at temperatures between -65 and 13℃ in an inert atmosphere . The subsequent stages involve further reactions .Chemical Reactions Analysis
A novel divergent domino annulation reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones has been developed, affording various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles in moderate to excellent yields .Physical And Chemical Properties Analysis
The related compound “1-(Prop-2-yn-1-yl)pyrrolidine” is a liquid at room temperature . A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and crystal structure of 1-H-Pyrrole-2-carboxylic acid derivatives have been extensively studied. For example, a study on 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide showcases the synthesis and characterization of this compound, revealing insights into its molecular structure through X-ray diffraction. This study underscores the importance of such derivatives in understanding the bonding and structural features of pyrrole-based compounds (Yin, Zhen-ming, Wang, Jian-ying, 2006).
Molecular Interactions
- Research on carboxylic acid and pyrrole derivatives has also shed light on molecular interactions, such as hydrogen bonding. A study on acid−amide intermolecular hydrogen bonding explores how a compound with both carboxylic acid and pyridone termini can form self-complementary intermolecular hydrogen-bonded dimers. This finding is crucial for the development of molecular recognition systems and could be applied in the design of new materials or molecular devices (P. Wash, E. Maverick, J. Chiefari, D. Lightner, 1997).
Catalytic Activity
- The catalytic activity of compounds containing pyrrole and carboxylic acid functional groups has been explored in various reactions. A study on transfer hydrogenation of ketones and aldehydes in water with glycerol using catalysts with a COOH group near the metal on a (Phenylthio)methyl-2-pyridine scaffold indicates that such compounds can serve as efficient catalysts. This research opens avenues for green chemistry applications, where water-soluble catalysts facilitate reactions in aqueous media, reducing the need for organic solvents (O. Prakash, Hemant Joshi, K. Sharma, Pancham Lal Gupta, A. Singh, 2014).
Photophysical Properties
- Lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids, including those related to pyrrole carboxylic acids, have been synthesized and studied for their crystal structures and photophysical properties. Such studies contribute to the development of materials with potential applications in optical and electronic devices, highlighting the versatility of pyrrole and carboxylic acid derivatives in material science (S. Sivakumar, M. Reddy, A. Cowley, Rachel R. Butorac, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-prop-2-ynylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h1,3-4,6H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDMBFZILHJOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665667 | |
| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid | |
CAS RN |
733019-13-1 | |
| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



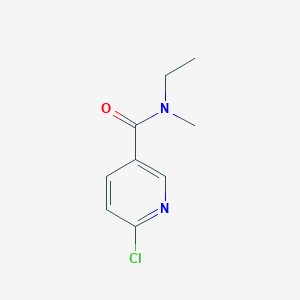

![2-[3-(1,3-Benzoxazol-2-yl)propyl]-1,3-benzoxazole](/img/structure/B1660139.png)

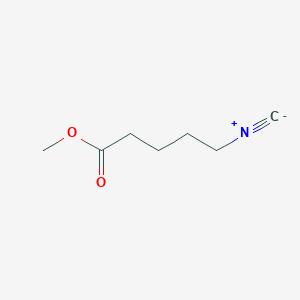
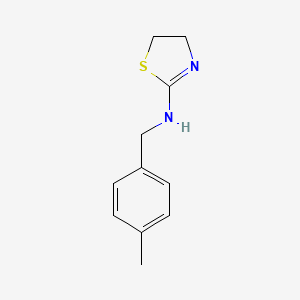
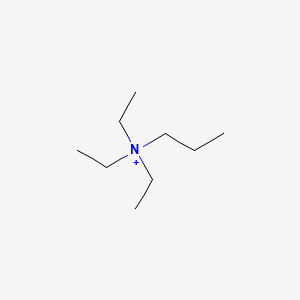
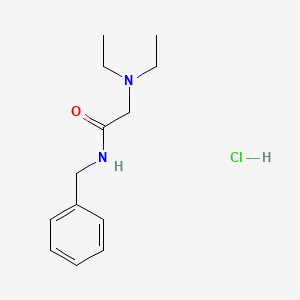


![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde](/img/structure/B1660154.png)

